molecular formula C14H19N3O7S B075736 Deacetylcephalosporin C CAS No. 1476-46-6

Deacetylcephalosporin C

Cat. No.: B075736
CAS No.: 1476-46-6
M. Wt: 373.38 g/mol
InChI Key: XWCFYHBHOFBVIV-JWKOBGCHSA-N
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Description

Deacetylcephalosporin C is a derivative of cephalosporin C, which belongs to the class of β-lactam antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and are widely used in clinical settings to treat various bacterial infections. This compound is particularly notable for its role as an intermediate in the biosynthesis of other cephalosporins.

Scientific Research Applications

Deacetylcephalosporin C has several scientific research applications, including:

Mechanism of Action

The structures of DAC-AT reported provide evidence of a stable acyl-enzyme complex, thus underpinning a mechanism involving acetylation of a catalytic serine residue by acetyl coenzyme A, followed by transfer of the acetyl group to deacetylcephalosporin C through a suggested tetrahedral transition state .

Future Directions

In the future, double or triple mutations should be constructed at the C-terminal of scDAOCS, which may contribute to the construction of scDAOCS mutant and further improve enzyme activity . The efficacy and industrial scalability of one of the selected variants, CefF GOS, were demonstrated in a process showing complete bioconversion of 18 g/liter of cephalosporin G into deacetylcephalosporin G (DAG) in about 80 min and showed reproducible results at higher substrate concentrations as well .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylcephalosporin C is synthesized from deacetoxycephalosporin C through a hydroxylation reaction. This transformation is catalyzed by the enzyme this compound synthase, which is a 2-oxoglutarate-dependent oxygenase. The reaction requires iron, oxygen, and 2-oxoglutarate as cofactors .

Industrial Production Methods: The industrial production of this compound involves the fermentation of Acremonium chrysogenum, a filamentous fungus. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then converted to this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Deacetylcephalosporin C undergoes several types of chemical reactions, including:

    Oxidation: The hydroxylation of deacetoxycephalosporin C to form this compound.

    Substitution: Various substitution reactions can occur on the β-lactam ring and the dihydrothiazine ring.

Common Reagents and Conditions:

    Oxidation: Iron, oxygen, and 2-oxoglutarate are required for the hydroxylation reaction.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under mild to moderate conditions.

Major Products:

Comparison with Similar Compounds

    Cephalosporin C: The parent compound from which deacetylcephalosporin C is derived.

    Deacetoxycephalosporin C: The precursor to this compound in the biosynthetic pathway.

    7-Aminodeacetoxycephalosporanic Acid: An intermediate in the synthesis of semisynthetic cephalosporins.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of cephalosporins. Its hydroxylation step is crucial for the formation of the active antibiotic, making it an essential intermediate in the production of various cephalosporin derivatives .

Properties

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCFYHBHOFBVIV-JWKOBGCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933157
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-46-6
Record name Deacetylcephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylcephalosporin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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